
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the family of synthetic opioids. It is commonly known as Carfentanil and is used as a sedative and anesthetic in veterinary medicine. Carfentanil is a potent opioid that is about 100 times more potent than fentanyl, which is itself 50 times more potent than heroin. Due to its high potency, Carfentanil is considered to be extremely dangerous and is classified as a Schedule II controlled substance in the United States.
作用機序
Carfentanil acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. By binding to this receptor, Carfentanil produces a range of effects, including pain relief, sedation, and euphoria. However, due to its high potency, Carfentanil can also produce respiratory depression and other dangerous side effects.
Biochemical and Physiological Effects:
Carfentanil produces a range of biochemical and physiological effects in the body. These effects include the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. Carfentanil also increases the activity of the parasympathetic nervous system, which is responsible for regulating bodily functions such as heart rate and respiration.
実験室実験の利点と制限
Carfentanil has several advantages as a tool for laboratory experiments. Its high potency and selectivity for opioid receptors make it a valuable tool for studying the mechanisms of opioid action in the body. However, due to its potential for producing dangerous side effects, Carfentanil must be used with caution in laboratory settings.
将来の方向性
There are several potential future directions for research on Carfentanil. One area of interest is the development of new opioid medications that can produce pain relief without the dangerous side effects of traditional opioids. Another area of interest is the development of new tools for studying the mechanisms of opioid action in the body, including the use of Carfentanil as a research tool. Finally, there is a need for further research on the long-term effects of Carfentanil use in veterinary medicine, as well as the potential risks associated with its use in laboratory settings.
合成法
Carfentanil is synthesized from the precursor compound N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide. The synthesis involves a series of chemical reactions, including the reduction of the precursor compound with sodium borohydride, followed by acylation with 2,2-dimethylpropanoyl chloride, and finally, the addition of cyclopentylmagnesium bromide.
科学的研究の応用
Carfentanil has been extensively studied for its use in veterinary medicine as a sedative and anesthetic. It is commonly used to immobilize large animals such as elephants and rhinoceroses for medical procedures. In recent years, Carfentanil has also gained attention as a potential tool for research in neuroscience and pharmacology due to its high potency and selectivity for opioid receptors.
特性
IUPAC Name |
N-cyclopentyl-1-(2,2-dimethylpropanoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)16(21)19-11-9-13(10-12-19)15(20)18(4)14-7-5-6-8-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOFWJYPDIAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
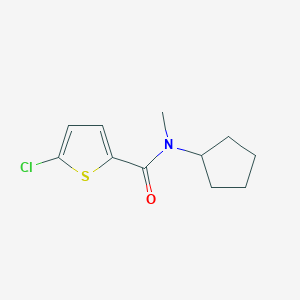
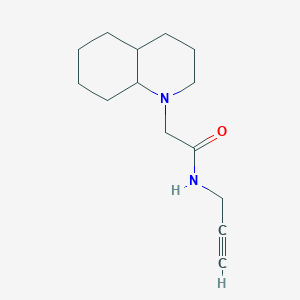
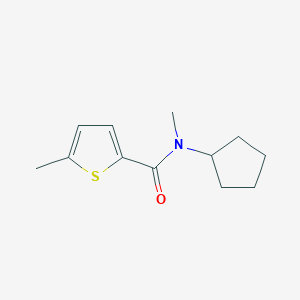
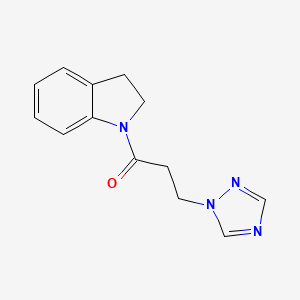
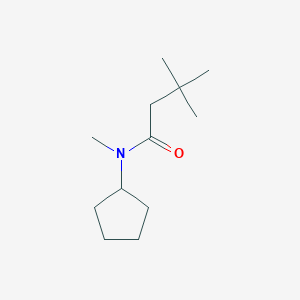
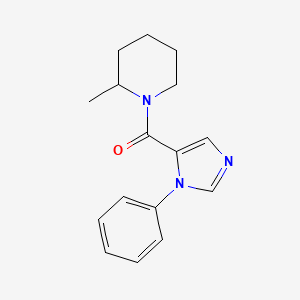
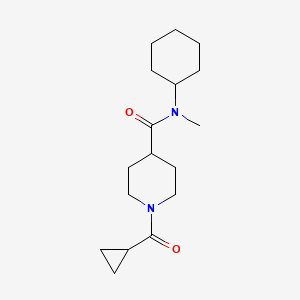
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)